FLB 457 Hydrobromide

Vue d'ensemble

Description

Molecular Structure Analysis

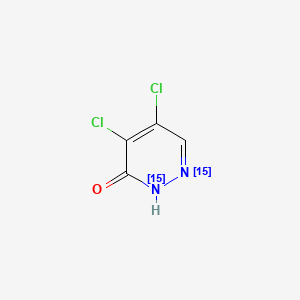

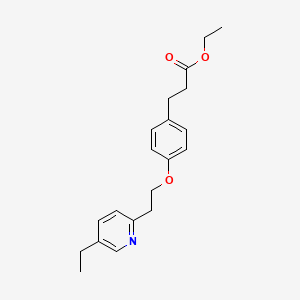

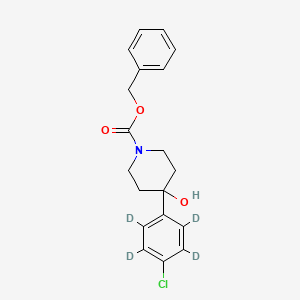

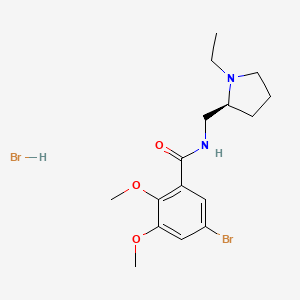

The molecular structure of FLB 457 Hydrobromide is represented by the formula C16H24Br2N2O3 . This indicates that the molecule is composed of 16 carbon atoms, 24 hydrogen atoms, 2 bromine atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

FLB 457 Hydrobromide appears as an off-white to pale yellow solid . It has a melting point of 128 - 131°C . It is slightly soluble in DMSO, Methanol, and Water . Its specific rotation is -8.9° (c = 0.2, Methanol) .Applications De Recherche Scientifique

Comprehensive Analysis of FLB 457 Hydrobromide Applications:

Positron Emission Tomography (PET) Imaging

FLB 457 Hydrobromide is utilized in PET imaging to study extrastriatal D2 dopamine receptors in the human brain. This application is crucial for exploring the anatomical distribution and occupancy of D2 receptors, particularly in relation to antipsychotic drug treatment .

Neuroscience Research

In neuroscience, FLB 457 Hydrobromide is used to investigate dopamine transmission and receptor occupancy. It aids in understanding the genetic variations, such as the Val158Met polymorphism, and their impact on dopamine release .

Proteomics Research

FLB 457 Hydrobromide is also a product used in proteomics research, which involves the study of proteomes and their functions. The compound’s properties make it suitable for various proteomic applications .

Dopamine Receptor D2/D3 Studies

This compound is applied in the study of dopamine receptor subtypes D2 and D3, providing insights into their roles in neurological and psychiatric disorders .

Mécanisme D'action

FLB 457 Hydrobromide, also known as Isoremoxipride Hydrobromide , is a potential antipsychotic agent with antidopaminergic properties . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of FLB 457 Hydrobromide is the D2-dopamine receptor . These receptors are part of the dopamine system, which plays a crucial role in the functioning of the central nervous system, influencing behavior, cognition, and voluntary movement .

Mode of Action

FLB 457 Hydrobromide interacts with its targets by binding to the D2-dopamine receptors . It has a very high affinity for these receptors, which allows it to bind effectively and exert its effects . The binding of FLB 457 Hydrobromide to these receptors can result in changes in neurotransmission, potentially influencing various brain functions .

Biochemical Pathways

The binding of FLB 457 Hydrobromide to D2-dopamine receptors affects the dopamine neurotransmission system . This system is implicated in several neuropsychiatric disorders, including schizophrenia . Therefore, the action of FLB 457 Hydrobromide on this pathway could potentially have therapeutic effects in these conditions .

Result of Action

The molecular and cellular effects of FLB 457 Hydrobromide’s action primarily involve changes in dopamine neurotransmission . By binding to D2-dopamine receptors, FLB 457 Hydrobromide can influence the activity of these receptors and the downstream effects of dopamine signaling . This can potentially result in changes in various brain functions, including behavior and cognition .

Propriétés

IUPAC Name |

5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O3.BrH/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3;/h8-9,12H,4-7,10H2,1-3H3,(H,18,20);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEBIEBXGASRIN-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Br2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675896 | |

| Record name | 5-Bromo-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,3-dimethoxybenzamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107188-92-1 | |

| Record name | Isoremoxipride hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107188921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,3-dimethoxybenzamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOREMOXIPRIDE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EL2VIG507 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.